molecular formula C14H15N5O3 B2925865 isoxazol-5-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 2034368-77-7

isoxazol-5-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

Cat. No.: B2925865
CAS No.: 2034368-77-7
M. Wt: 301.306
InChI Key: RWBHUBISYARYAQ-UHFFFAOYSA-N
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Description

Isoxazol-5-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a complex chemical compound that has garnered significant interest due to its potential applications across various fields such as chemistry, biology, and medicine. Its intricate structure comprises multiple heterocyclic rings, making it an intriguing subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoxazol-5-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone can be synthesized through several synthetic pathways, often involving multiple steps and specific reaction conditions. One common method includes:

  • Starting with the formation of the isoxazole ring via a cyclization reaction.

  • Sequential attachment of the pyrrolo[3,4-d]pyrimidine ring.

  • Incorporation of the morpholine group.

  • Final combination to yield the methanone linkage.

Industrial Production Methods: Scaling up the synthesis for industrial production often requires optimizing the reaction conditions to ensure high yield and purity. This may involve the use of advanced catalytic methods and precise control of temperature, pressure, and pH levels during the reaction stages.

Chemical Reactions Analysis

Types of Reactions: Isoxazol-5-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone can undergo a variety of chemical reactions, including:

  • Oxidation: Where the compound's structural integrity is altered by adding oxygen atoms or removing hydrogen atoms.

  • Reduction: Typically involves the gain of electrons, often leading to the loss of oxygen or the addition of hydrogen.

  • Substitution: Functional groups within the compound can be replaced by other groups, significantly changing its properties.

Common Reagents and Conditions: Typical reagents for these reactions include strong oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions might employ a variety of nucleophiles or electrophiles depending on the target modification.

Major Products: The products of these reactions depend on the specific conditions but could include derivatives with modified electronic properties or enhanced biological activity.

Scientific Research Applications

Biology and Medicine: Biologically, this compound has been investigated for its potential therapeutic effects, including antiviral, antibacterial, and anticancer activities. Researchers explore its interactions with various biological targets to develop new treatments.

Industry: Industrially, it finds applications in the development of advanced materials with specialized properties, potentially leading to innovations in pharmaceuticals, agrochemicals, and polymers.

Mechanism of Action

The mechanism by which isoxazol-5-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone exerts its effects involves binding to specific molecular targets, often proteins or enzymes, thereby modulating their activity. This interaction can influence various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other pyrrolo[3,4-d]pyrimidine derivatives and isoxazole-containing molecules. These compounds often share similar synthesis routes and chemical properties but might differ in their biological activities and applications.

Uniqueness: Isoxazol-5-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone stands out due to its unique combination of rings and functional groups, which contribute to its distinctive reactivity and potential applications. Unlike many analogs, it offers a versatile platform for further chemical modification and exploration in various fields.

Properties

IUPAC Name

(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-(1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O3/c20-13(12-1-2-16-22-12)19-8-10-7-15-14(17-11(10)9-19)18-3-5-21-6-4-18/h1-2,7H,3-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWBHUBISYARYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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